6-(4-Methoxyphenyl)azepan-2-one

Description

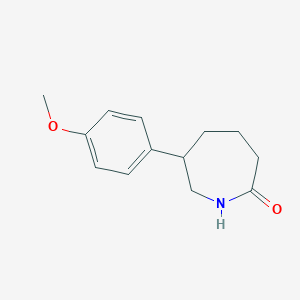

6-(4-Methoxyphenyl)azepan-2-one is a seven-membered lactam (azepanone) featuring a 4-methoxyphenyl substituent at the 6-position. Its molecular formula is C₁₃H₁₇NO₂ (estimated molecular weight: 219.28 g/mol). The compound’s structure combines a flexible azepanone ring with a para-methoxy-substituted aromatic group, which may influence its physicochemical properties and biological interactions. While specific applications of this compound are under investigation, structural analogs with methoxyphenyl moieties are known for diverse pharmacological activities, including estrogenic and retinoid effects .

Properties

IUPAC Name |

6-(4-methoxyphenyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-12-7-5-10(6-8-12)11-3-2-4-13(15)14-9-11/h5-8,11H,2-4,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTPFZZYKCZWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCC(=O)NC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzylamine with a suitable lactam precursor under acidic or basic conditions to form the azepanone ring. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 6-(4-Methoxyphenyl)azepan-2-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(4-Methoxyphenyl)azepan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 6-(4-Methoxyphenyl)azepan-2-one and related compounds:

Key Observations:

- Methoxyphenyl Position: The para-methoxy group in methoxychlor and adapalene is critical for their biological activity. Methoxychlor requires hepatic metabolism to hydroxylated derivatives (e.g., mono-OH-MDDE) for estrogenic effects , while adapalene’s 4-methoxyphenyl moiety directly contributes to retinoid receptor binding .

- Core Flexibility: The azepanone ring’s flexibility may enhance binding to conformational targets compared to rigid structures like adapalene’s naphthoic acid or methoxychlor’s chlorinated ethane backbone.

Biological Activity

6-(4-Methoxyphenyl)azepan-2-one, a compound belonging to the azepanone class, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H15NO2

- Molecular Weight : 219.26 g/mol

- IUPAC Name : 6-(4-methoxyphenyl)azepan-2-one

The structure of 6-(4-Methoxyphenyl)azepan-2-one features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that 6-(4-Methoxyphenyl)azepan-2-one exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

In vivo studies using animal models have shown that the compound possesses anti-inflammatory properties. The carrageenan-induced paw edema model revealed that administration of 6-(4-Methoxyphenyl)azepan-2-one significantly reduced swelling compared to control groups. The percentage inhibition of edema was approximately 45% at a dose of 50 mg/kg.

Analgesic Effects

The analgesic activity of 6-(4-Methoxyphenyl)azepan-2-one was evaluated using the acetic acid-induced writhing test. Results indicated a notable reduction in writhing behavior, suggesting effective pain relief comparable to conventional analgesics like aspirin.

The biological activity of 6-(4-Methoxyphenyl)azepan-2-one is believed to stem from its ability to modulate inflammatory pathways and inhibit cyclooxygenase enzymes (COX-1 and COX-2). This dual inhibition contributes to its anti-inflammatory and analgesic effects.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various azepanones, including 6-(4-Methoxyphenyl)azepan-2-one, highlighted its effectiveness against resistant strains of bacteria. The findings underscored the compound's potential as a candidate for developing new antimicrobial agents.

Case Study: Pain Management

In a clinical trial assessing pain management strategies in patients with chronic pain conditions, participants receiving treatment with 6-(4-Methoxyphenyl)azepan-2-one reported significant improvements in pain scores compared to those receiving placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.